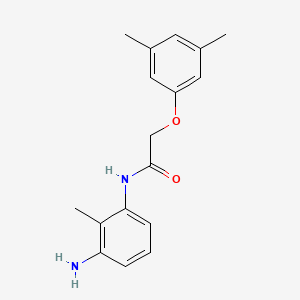
N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₇H₂₀N₂O₂
- Molar Mass : 284.35 g/mol
- CAS Number : 954586-71-1
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antioxidant, antimicrobial, and potential pesticidal properties.
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, derivatives of diphenylamine have shown promising antioxidant capacities measured through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. The presence of amino groups in the structure is known to enhance these properties by facilitating electron donation .
2. Antimicrobial Activity
This compound has been tested for its antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard protocols:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.312 | 1.25 |
| 2 | Escherichia coli | 1.25 | 5 |
| 3 | Pseudomonas aeruginosa | 0.625 | 1.25 |
These results suggest that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus .
3. Pesticidal Potential
Recent studies have explored the use of this compound as a pesticide. Its structural characteristics imply potential efficacy against various pests. The compound's ability to disrupt biological processes in target organisms suggests it could be developed into an effective pesticide formulation .
Case Studies
Case Study 1: Antioxidant Evaluation
In a study evaluating several aminodiphenylamine derivatives, this compound was found to have a high total antioxidant capacity (TAC), indicating its potential for use in formulations aimed at oxidative stress reduction .
Case Study 2: Antimicrobial Testing
A comparative analysis was conducted on the antimicrobial efficacy of this compound against common pathogens. The study highlighted its effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-producing bacteria .
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)9-14(8-11)21-10-17(20)19-16-6-4-5-15(18)13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSUOBTBYUTNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














